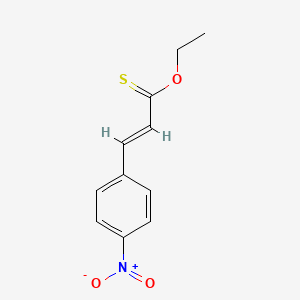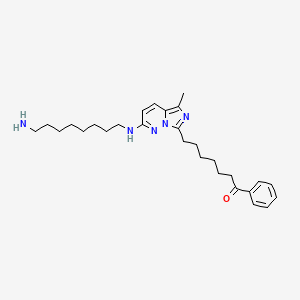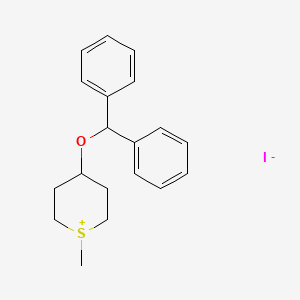
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a benzhydryloxy group attached to a tetrahydrothiopyranium ring, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide typically involves the following steps:
Formation of the Tetrahydrothiopyranium Ring: The starting material, tetrahydrothiopyran, is alkylated using methyl iodide to form 1-methyltetrahydrothiopyranium iodide.
Introduction of the Benzhydryloxy Group: The 1-methyltetrahydrothiopyranium iodide is then reacted with benzhydrol in the presence of a strong base, such as sodium hydride, to introduce the benzhydryloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide can undergo various types of chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form benzhydryl ketone derivatives.
Reduction: The compound can be reduced to form the corresponding benzhydryl alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products
Oxidation: Benzhydryl ketone derivatives.
Reduction: Benzhydryl alcohol.
Substitution: Corresponding halide-substituted tetrahydrothiopyranium salts.
Applications De Recherche Scientifique
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide involves its interaction with specific molecular targets. The benzhydryloxy group can interact with various enzymes and receptors, modulating their activity. The quaternary ammonium structure allows the compound to interact with cell membranes, potentially disrupting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: A compound with a similar benzhydryloxy group but different overall structure.
Benzhydrol: The parent compound from which the benzhydryloxy group is derived.
Tetrahydrothiopyranium Salts: Compounds with similar tetrahydrothiopyranium rings but different substituents.
Uniqueness
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide is unique due to its combination of a benzhydryloxy group and a tetrahydrothiopyranium ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
116197-05-8 |
|---|---|
Formule moléculaire |
C19H23IOS |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
4-benzhydryloxy-1-methylthian-1-ium;iodide |
InChI |
InChI=1S/C19H23OS.HI/c1-21-14-12-18(13-15-21)20-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H/q+1;/p-1 |
Clé InChI |
SFOLQZNRGSQAAR-UHFFFAOYSA-M |
SMILES canonique |
C[S+]1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


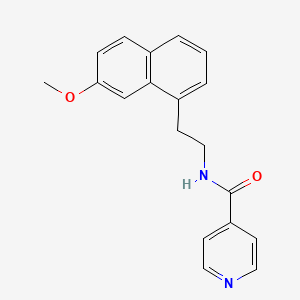
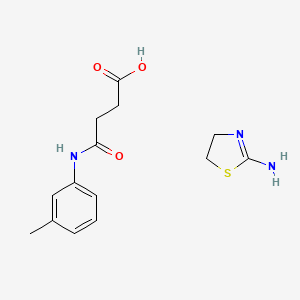
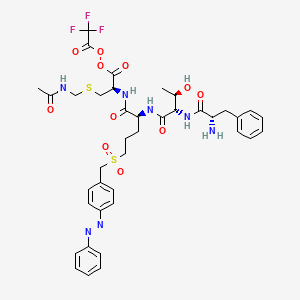
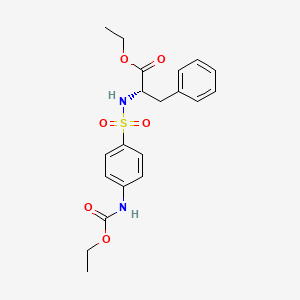
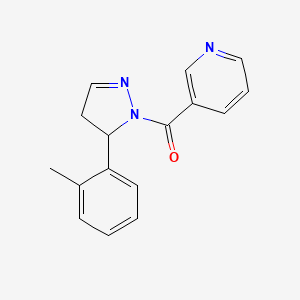
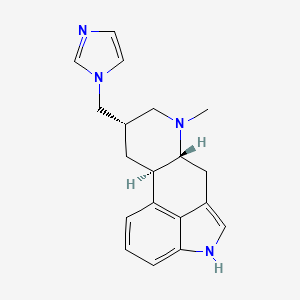


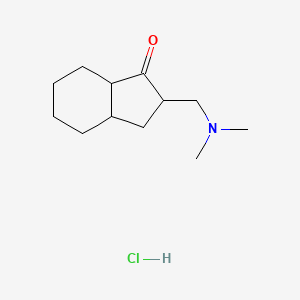
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
